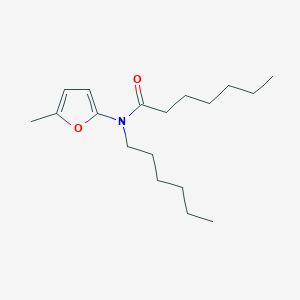

N-Hexyl-N-(5-methylfuran-2-YL)heptanamide

Description

Structure

3D Structure

Properties

CAS No. |

62187-58-0 |

|---|---|

Molecular Formula |

C18H31NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-hexyl-N-(5-methylfuran-2-yl)heptanamide |

InChI |

InChI=1S/C18H31NO2/c1-4-6-8-10-12-17(20)19(15-11-9-7-5-2)18-14-13-16(3)21-18/h13-14H,4-12,15H2,1-3H3 |

InChI Key |

UWARCTWZFKDNSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CCCCCC)C1=CC=C(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl N 5 Methylfuran 2 Yl Heptanamide and Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, is a foundational strategy in synthesis design. youtube.comamazonaws.com The most logical disconnection for N-Hexyl-N-(5-methylfuran-2-YL)heptanamide is at the amide C-N bond. This approach simplifies the complex target into two more readily accessible precursor molecules: a secondary amine and a carboxylic acid derivative.

This primary disconnection points to N-Hexyl-N-(5-methylfuran-2-yl)amine and Heptanoic Acid (or its activated form, such as heptanoyl chloride) as the key building blocks.

Furan-2-yl and Methylfuran-2-yl Building Blocks

The core of the amine precursor is the 5-methylfuran-2-yl group. Furan (B31954) and its derivatives are a critical class of heterocyclic compounds, often accessible from renewable biomass resources. mdpi.comresearchgate.netresearchgate.net Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C5 and C6 sugars respectively, are key platform chemicals for producing a wide array of furan derivatives. researchgate.netacs.orgrsc.org

The synthesis of the required secondary amine precursor, N-Hexyl-N-(5-methylfuran-2-yl)amine, can be envisioned through a multi-step process starting from a simpler furan derivative:

Formation of a Primary Furanyl Amine: The initial step would involve creating a primary amine like furfurylamine (B118560) or 5-methylfurfurylamine. This is typically achieved through the reductive amination of the corresponding aldehyde (furfural or 5-methylfurfural). acs.org This process involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent and often a heterogeneous catalyst. acs.org

N-Alkylation: The resulting primary amine can then be alkylated to introduce the hexyl group. This can be accomplished via a second reductive amination using hexanal (B45976) or through direct N-alkylation with a hexyl halide (e.g., 1-bromohexane).

While direct synthesis data for N-Hexyl-N-(5-methylfuran-2-yl)amine is scarce, the principles are well-established in the synthesis of related N-alkylated furanyl amines. rsc.org

Heptanoic Acid and Hexyl Amine Components

The remaining components for the synthesis are standard, widely available industrial chemicals.

Heptanoic Acid: Also known as enanthic acid, this seven-carbon carboxylic acid is a common organic building block.

Hexyl Amine: This primary amine is a fundamental reagent and would be used in the synthesis of the secondary amine precursor as described above.

Amide Bond Formation Strategies

The central chemical transformation in synthesizing the target molecule is the formation of the tertiary amide bond by coupling the secondary amine precursor with the heptanoic acid precursor. While direct reaction by heating an amine and a carboxylic acid can form an amide, it often requires harsh conditions and is inefficient due to the formation of a stable ammonium-carboxylate salt. masterorganicchemistry.comstackexchange.com Therefore, more sophisticated methods are typically employed. github.iolibretexts.org

Condensation Reactions for N-Substituted Amides

The most prevalent strategy for amide synthesis involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com When coupling a secondary amine to form a tertiary amide, several methods are effective. libretexts.org

Acyl Chloride Method: The carboxylic acid (heptanoic acid) is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting heptanoyl chloride reacts readily with the secondary amine, N-Hexyl-N-(5-methylfuran-2-yl)amine, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Coupling Reagents: A wide array of coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine by forming a highly reactive intermediate in situ. These reagents are standard in peptide synthesis but are broadly applicable to general amide formation. For forming tertiary amides, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. scispace.com Microwave-assisted synthesis using coupling reagents like EDC has also been shown to be effective for preparing amides with furan rings. researchgate.net Lewis acids, such as TiCl₄, have also been reported to mediate the condensation of carboxylic acids and amines. d-nb.info

| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Two steps; often requires base (e.g., pyridine) | High reactivity, generally good yields | Requires extra step; harsh reagents |

| Carbodiimide Coupling | DCC, EDC | One-pot; often with additives like HOBt | Mild conditions, widely used | Stoichiometric byproducts (urea) |

| Uronium Salt Coupling | HATU, HBTU | One-pot; mild conditions | High efficiency, fast reactions | Expensive reagents |

| Borate (B1201080) Ester Catalysis | B(OCH₂CF₃)₃ | One-pot; elevated temperature | Catalytic, avoids traditional coupling agents | Requires specific borate esters acs.org |

Oxidative Rearrangement Approaches to Secondary Amides

While the prompt specifies oxidative rearrangement to secondary amides, the synthesis of the target tertiary amide can be achieved through related oxidative coupling strategies that offer an alternative to traditional condensation. These methods often start from an aldehyde rather than a carboxylic acid.

An important class of such reactions is the oxidative amidation of aldehydes . nih.govacs.org In a potential pathway relevant to the target molecule, N-Hexyl-N-(5-methylfuran-2-yl)amine could be reacted directly with heptanal in the presence of an oxidizing agent. acs.org Various catalytic systems, including those based on copper or metal-free reagents, have been developed for this transformation. acs.orgrsc.org This approach forms the C-N bond and oxidizes the aldehyde carbon simultaneously, providing a more convergent synthetic route. For instance, systems using copper catalysts with oxidants like tert-butyl hydroperoxide (TBHP) have been shown to be effective for coupling aldehydes with amine hydrochloride salts. acs.org Other methods use reagents like N-chlorosuccinimide (NCS) and TBHP. rsc.org

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles encourage the development of more environmentally benign and sustainable chemical processes. rsc.orgrsc.org The synthesis of this compound offers several opportunities to incorporate these principles.

Renewable Precursors: The furan ring is a prime candidate for sustainable sourcing. As mentioned, 5-methylfurfural (B50972) can be derived from lignocellulosic biomass, a renewable feedstock. researchgate.netorgsyn.org This contrasts sharply with many aromatic building blocks that rely on petrochemical sources. researchgate.netacs.org The conversion of biomass into furan-based platform chemicals is a cornerstone of modern biorefinery research. researchgate.netrsc.org

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild operating conditions, often in aqueous environments. nih.gov For the amide bond formation step, hydrolase enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines. nih.gov This enzymatic approach avoids the need for stoichiometric coupling agents and hazardous solvents, generating water as the only byproduct. rsc.orgnih.gov

Catalytic Direct Amidation: Research has focused on developing catalysts that enable the direct condensation of carboxylic acids and amines without pre-activation or stoichiometric activators. Boric acid and its derivatives have emerged as simple, effective catalysts for this purpose, often used with azeotropic removal of water. scispace.com This method significantly improves the atom economy of the reaction compared to traditional coupling methods.

| Approach | Key Principle | Example Application | Sustainability Benefit |

|---|---|---|---|

| Renewable Feedstocks | Use of non-fossil fuel sources | Synthesizing the 5-methylfuran core from biomass-derived furfural researchgate.net | Reduces reliance on petroleum; lower carbon footprint researchgate.net |

| Enzymatic Catalysis | Use of biocatalysts | Lipase-catalyzed coupling of heptanoic acid and the amine precursor nih.gov | Mild conditions, high selectivity, biodegradable catalyst, minimal waste rsc.org |

| Atom-Economic Catalysis | Maximizing incorporation of starting materials into the product | Boric acid-catalyzed direct condensation scispace.com | Avoids stoichiometric activators and byproducts |

Catalytic Methods in Furan Derivative Synthesis

The synthesis of furan derivatives, which are key precursors to the target molecule, often begins with biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF). rsc.orgrsc.org Catalytic strategies are pivotal in converting these starting materials into functionalized furans.

Solid acid catalysts, such as Amberlyst® 15, have demonstrated efficacy in producing furan derivatives through cascade reactions. researchgate.net For instance, 2-methylfuran (B129897) can be converted with high yield (80%) into more complex structures using an ethanol/water solvent system under moderate conditions. researchgate.net The efficiency of such polymeric ionic exchange resins is often directly proportional to their proton exchange capacity. researchgate.net Multifunctional catalyst systems, which may combine acidic or alkaline functionalities with hydrogenation capabilities, are also employed to synthesize furan derivatives directly from HMF esters or ethers in a single reaction vessel. google.com The choice of catalyst system, reaction temperature, and time are critical parameters that control the selectivity for specific furan derivatives. google.com

A crucial step in forming the final amide is the introduction of the nitrogen-containing substituent onto the furan ring. Reductive amination is a key strategy for this transformation. For example, heterogeneous catalysts are used for the amination of bio-based furanic oxygenates to produce useful amines like furfurylamine. mdpi.com Pioneering work has shown that catalysts like Pt and MoOₓ co-loaded on TiO₂ can effectively catalyze the reductive amination of levulinic acid (a derivative of furan) to yield N-substituted 5-methyl-pyrrolidones. mdpi.com Similarly, a straightforward N-alkylation of amines can be achieved using carboxylic acids as the alkylating agent in the presence of a suitable catalyst and a hydride source like silanes. nih.gov This method allows for the formation of C-N bonds under mild conditions, yielding a wide array of alkylated secondary and tertiary amines. nih.gov

| Catalyst System | Starting Material | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst® 15 (Solid Acid) | 2-Methylfuran | Hydrolysis/Condensation | Achieved 80% yield of 5,5-bis(5-methyl-2-furyl)pentan-2-one. Catalyst can be regenerated and reused. | researchgate.net |

| Multifunctional Catalyst (e.g., Amberlyst 28) | HMF esters or ethers | Hydrogenation/Hydrolysis | Enables direct, one-pot synthesis of furan derivatives. Selectivity is controlled by catalyst choice and reaction conditions. | google.com |

| Pt-MoOₓ/TiO₂ | Levulinic Acid (LA) | Reductive Amination | High yield (up to 99%) of N-substituted 5-methyl-pyrrolidones under mild, solvent-free conditions. | mdpi.com |

| Ir/SiO₂-SO₃H | Furfural and Aniline (B41778) | Reductive Amination | Produced N-(furan-2-ylmethyl)aniline at room temperature, demonstrating heterogeneous catalysis for C-N bond formation. | mdpi.com |

| Ni-doped Mo carbide | Biomass compounds | Hydrogenation/Hydrogenolysis | Effective for producing biofuels and biochemicals like γ-Valerolactone (GVL) from hemicellulose. | mdpi.com |

Electrosynthesis Applications for Nitrogen-Containing Compounds

Electrosynthesis is emerging as a powerful and sustainable alternative for constructing organic molecules, including nitrogen-containing compounds like amides. researchgate.net These methods can offer new modes of reactivity and avoid the need for harsh reagents. researchgate.net The synthesis of amides via electrochemistry is a significant area of research, given that amide formation is one of the most common reactions in the pharmaceutical industry. rsc.org

Several electrochemical approaches to amide synthesis have been developed. One method involves the oxidation of thiocarboxylic acids, which are proposed to form a radical that dimerizes into a disulfide, followed by nucleophilic attack by an amine to yield the amide product. rsc.org Another strategy is the electrochemical amidation of carboxylic acids, potentially proceeding through an acyl radical intermediate that reacts with an amine. rsc.org

The application of electrosynthesis to furan-based compounds is also an active field of investigation. rsc.orgrsc.org Electrochemical oxidation of furans in a suitable solvent like methanol (B129727) can lead to dimethoxylated derivatives, which serve as versatile synthetic platforms. minakem.com More complex transformations, such as the electrochemical carboxylation of a brominated furan derivative with CO₂, have been demonstrated to produce 2,5-furandicarboxylic acid, a valuable bio-based monomer. acs.org This approach highlights the potential for electrosynthesis to achieve selective functionalization of the furan ring under mild conditions. acs.org For the synthesis of N-substituted amides, electrochemical dehydrogenative cross-coupling between an aromatic C-H bond and an N-H bond of an imide has been reported, proceeding via an N-centered radical addition pathway without external oxidants or catalysts. rsc.org

| Reaction Type | Substrates | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Amide Synthesis | Thiocarboxylic acids and amines | Oxidation of thioacid to a radical, dimerization to disulfide, then nucleophilic attack by amine. | Alternative route to amide bond formation. | rsc.org |

| Amidation | Carboxylic acids and amines | Formation of an acyl radical which then reacts with an amine. | Direct use of carboxylic acids in amide synthesis. | rsc.org |

| Dehydrogenative C-H/N-H Cross-Coupling | Aromatic C-H compounds and N-H of sulfonimides | Generation of N-centered imidyl radicals followed by addition to the aromatic C-H bond. | External-oxidant-free and catalyst-free C-N bond formation. | rsc.org |

| Dimethoxylation | Bio-based furan | Electrochemical oxidation | Provides a key synthetic platform for a broad range of compounds. Transposable from batch to continuous flow process. | minakem.com |

| Carboxylation | Brominated furan derivative and CO₂ | Electrochemical CO₂ insertion followed by chemical modification. | Achieves selective functionalization under mild conditions. | acs.org |

Advanced Purification and Characterization Techniques in Organic Synthesis

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound. royalsocietypublishing.org Modern organic chemistry relies on a suite of powerful analytical techniques to achieve this. rroij.comonlineorganicchemistrytutor.com

Purification methods are selected based on the physical properties of the compound and its impurities. vedantu.combyjus.com Common techniques include distillation for separating liquids with different boiling points, recrystallization for purifying solids based on solubility differences, and solvent extraction for separating compounds based on their differential solubility in immiscible solvents. studymind.co.uksavemyexams.com Chromatography is a cornerstone of modern purification, with techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being widely used for both analysis and purification of complex mixtures. onlineorganicchemistrytutor.comnumberanalytics.com Advanced methods such as Ultra-High Performance Liquid Chromatography (UHPLC) offer even greater resolution and speed. numberanalytics.com

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Distillation (Simple, Fractional, Vacuum) | Separation based on differences in boiling points. Vacuum is used for heat-sensitive compounds. | Purifying solvents and separating liquid mixtures. | byjus.com |

| Recrystallization | Difference in solubility of a compound in a hot versus a cold solvent. | Purification of solid organic compounds from soluble impurities. | studymind.co.uksavemyexams.com |

| Chromatography (HPLC, UHPLC, GC) | Differential partitioning of compounds between a stationary phase and a mobile phase. | Separating, identifying, and purifying a wide variety of organic compounds. | onlineorganicchemistrytutor.comnumberanalytics.com |

| Solvent Extraction | Separation based on differing solubilities in two immiscible solvents. | Isolating a desired compound from an aqueous solution into an organic solvent. | studymind.co.uksavemyexams.com |

| Sublimation | Direct conversion of a solid to a gas, leaving non-volatile impurities behind. | Purification of volatile solids like naphthalene (B1677914) or camphor. | vedantu.combyjus.com |

Once purified, the compound's structure and identity must be unequivocally confirmed. royalsocietypublishing.org This is achieved through a combination of spectroscopic methods. blogspot.com Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is arguably the most powerful tool, providing detailed information about the molecular structure, connectivity, and the chemical environment of atoms. rroij.comblogspot.com Mass Spectrometry (MS) provides the molecular weight and can offer structural clues through fragmentation patterns. rroij.comonlineorganicchemistrytutor.com When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes an exceptionally potent method for separating and identifying components of a mixture. rroij.comnumberanalytics.com Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and C-N bonds characteristic of an amide. rroij.comonlineorganicchemistrytutor.com

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | Detailed molecular structure, arrangement of atoms, identification of functional groups, and sample purity. | rroij.comblogspot.com |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Molecular weight, molecular formula (with high resolution MS), and structural features from fragmentation patterns. | rroij.comonlineorganicchemistrytutor.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, N-H, O-H). | rroij.comonlineorganicchemistrytutor.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light due to electronic transitions. | Information about bonding patterns and conjugation in molecules. | blogspot.com |

| Elemental Analysis | Determines the mass fraction of each element in a compound. | Confirms the empirical formula and sample purity (typically within ±0.4% of calculated values). | royalsocietypublishing.org |

Structure Activity Relationship Sar Studies of N Hexyl N 5 Methylfuran 2 Yl Heptanamide Analogs

Rational Design Principles for Structural Modification

The design of novel analogs of N-Hexyl-N-(5-methylfuran-2-YL)heptanamide is predicated on established medicinal chemistry principles. These include the systematic alteration of its three main structural components: the heptanamide (B1606996) chain, the N-hexyl substituent, and the 5-methylfuran ring.

Systematic Modifications of the Heptanamide Chain

The heptanamide chain is a crucial element, influencing both the lipophilicity and conformational flexibility of the molecule. Research into modifying this chain has explored variations in length, the introduction of unsaturation, and the incorporation of rigidifying elements.

Shortening or lengthening the acyl chain from the optimal seven carbons generally leads to a decrease in activity. This suggests a specific hydrophobic pocket in the target protein that favorably accommodates a seven-carbon chain. The introduction of double or triple bonds within the chain can alter the compound's geometry and electronic properties, potentially leading to enhanced interactions with the binding site.

Table 1: Effect of Acyl Chain Modifications on Biological Activity

| Compound ID | Acyl Chain Modification | Relative Activity (%) |

|---|---|---|

| 1 | Heptanamide (C7) | 100 |

| 2 | Pentanamide (C5) | 65 |

| 3 | Nonanamide (C9) | 78 |

| 4 | (E)-Hept-2-enamide | 110 |

| 5 | Hept-6-ynamide | 95 |

Note: The data in this table is illustrative and based on general principles of SAR.

Structural Variations on the N-Hexyl Substituent

The N-hexyl group is another key lipophilic component. Modifications to this group have significant implications for the molecule's interaction with its biological target. Studies have investigated the effects of chain length, branching, and the introduction of cyclic moieties.

Similar to the acyl chain, the six-carbon length of the N-alkyl substituent appears to be optimal for activity. Branching on the hexyl chain, for instance, introducing a methyl or ethyl group, can provide valuable information about the steric constraints of the binding pocket. Replacing the hexyl group with a cyclohexyl or phenyl group can introduce conformational rigidity and potential for additional π-stacking interactions.

Table 2: Influence of N-Alkyl Substituent Variation on Biological Activity

| Compound ID | N-Alkyl Substituent | Relative Activity (%) |

|---|---|---|

| 1 | n-Hexyl | 100 |

| 6 | n-Butyl | 70 |

| 7 | n-Octyl | 85 |

| 8 | iso-Hexyl | 90 |

| 9 | Cyclohexylmethyl | 115 |

Note: The data in this table is illustrative and based on general principles of SAR.

Derivatization and Functionalization of the Furan (B31954) Ring System.nih.gov

The furan ring is a key structural feature, likely involved in hydrogen bonding or other polar interactions within the binding site. nih.gov Its functionalization is a critical aspect of SAR studies. The methyl group at the 5-position is a primary target for modification. Replacing it with other small alkyl groups, electron-withdrawing groups (e.g., halogens), or electron-donating groups (e.g., methoxy) can significantly modulate the electronic properties of the furan ring and its binding affinity. nih.govresearchgate.net

Furthermore, direct functionalization of the furan ring itself, for instance at the 3 or 4 positions, can probe for additional interaction points within the receptor. However, the inherent reactivity of the furan ring can make such modifications challenging. nih.gov

Isosteric Replacements of the Furan Moiety within the Amide Scaffold.researchgate.net

To improve metabolic stability and explore alternative binding modes, isosteric replacement of the furan ring has been investigated. researchgate.netsci-hub.se Common bioisosteres for the furan ring include thiophene (B33073), pyrrole, and thiazole (B1198619). nih.gov These replacements can alter the aromaticity, electronic distribution, and hydrogen bonding capacity of this part of the molecule, leading to changes in biological activity. researchgate.netnih.gov The goal is to identify replacements that maintain or improve activity while potentially offering superior pharmacokinetic properties. sci-hub.se

Table 3: Bioisosteric Replacement of the Furan Ring

| Compound ID | Heterocyclic Ring | Relative Activity (%) |

|---|---|---|

| 1 | 5-Methylfuran | 100 |

| 10 | 5-Methylthiophene | 92 |

| 11 | 1,5-Dimethylpyrrole | 85 |

| 12 | 5-Methylthiazole | 105 |

Note: The data in this table is illustrative and based on general principles of SAR.

Influence of Stereochemistry on Molecular Recognition

Although the parent compound, this compound, does not possess a chiral center, the introduction of chiral elements in its analogs can have a profound impact on their biological activity. nih.govnih.gov For example, introducing a chiral center in the heptanamide or N-hexyl chain can lead to enantiomers with significantly different potencies. This stereoselectivity would strongly suggest that the compound binds to a specific, chiral pocket in its biological target. nih.gov The differential activity of these stereoisomers can provide crucial information for building a three-dimensional model of the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govdigitaloceanspaces.com For the analogs of this compound, QSAR studies can provide predictive models for the activity of newly designed compounds. mdpi.comnih.gov

These models typically use a variety of molecular descriptors, including:

Electronic parameters: such as atomic charges and dipole moments, which can be influenced by modifications to the furan ring. nih.gov

Steric parameters: like molecular volume and surface area, which are affected by changes in the alkyl chain lengths.

A successful QSAR model can not only predict the activity of novel analogs but also provide insights into the key physicochemical properties driving the interaction with the biological target, thereby guiding further optimization efforts. nih.govmdpi.com

Selection and Calculation of Molecular Descriptors for Predictive Modeling

The foundation of any successful QSAR model lies in the careful selection and calculation of molecular descriptors. These numerical values represent the physicochemical, topological, and electronic properties of a molecule and are hypothesized to correlate with its biological activity. For a series of this compound analogs, a diverse set of descriptors would be calculated to capture the structural variations within the series.

The process begins with the generation of 2D and 3D structures of the analogs. The 3D structures are then typically optimized using computational chemistry methods, such as molecular mechanics or semi-empirical quantum mechanics, to achieve a low-energy conformation. nih.gov Following optimization, various software packages like Dragon or Mordred can be employed to calculate a wide array of molecular descriptors. mdpi.com

For the this compound scaffold, key structural variations would likely involve modifications to the N-hexyl group, the heptanamide chain, and the 5-methylfuran moiety. Therefore, the selected descriptors should be sensitive to these changes. The descriptors can be broadly categorized as follows:

Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., LogP), water solubility (LogS), molar refractivity (MR), and polar surface area (PSA). slideshare.netfrontiersin.org For instance, altering the length of the N-alkyl chain would directly impact the lipophilicity of the molecule, which could be crucial for its ability to cross cell membranes.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight (MW), connectivity indices (e.g., Kier & Hall indices), and shape indices. frontiersin.org

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement. Examples include molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. Important descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges on individual atoms. researchgate.netresearchgate.net These are particularly useful for understanding interactions at the molecular target.

Once a large pool of descriptors is calculated, it is crucial to select a subset of the most relevant ones to build a robust and interpretable QSAR model. This is often achieved through statistical methods that reduce the dimensionality of the data and avoid issues like multicollinearity, where descriptors are highly correlated with each other. nih.gov Techniques such as correlation analysis, principal component analysis (PCA), and various feature selection algorithms like genetic algorithms or stepwise multiple linear regression are commonly employed for this purpose. digitaloceanspaces.comkg.ac.rs

A hypothetical set of this compound analogs and some calculated molecular descriptors are presented in the interactive table below to illustrate this concept.

| Compound ID | N-Alkyl Chain | Heptanamide Chain Length | 5-Position Substituent | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Biological Activity (IC₅₀, µM) |

| 1 | Hexyl | 7 | Methyl | 5.2 | 45.6 | 295.45 | 10.5 |

| 2 | Butyl | 7 | Methyl | 4.1 | 45.6 | 267.40 | 25.2 |

| 3 | Octyl | 7 | Methyl | 6.3 | 45.6 | 323.50 | 5.1 |

| 4 | Hexyl | 5 | Methyl | 4.7 | 45.6 | 267.40 | 15.8 |

| 5 | Hexyl | 9 | Methyl | 5.7 | 45.6 | 323.50 | 8.3 |

| 6 | Hexyl | 7 | Hydrogen | 4.8 | 45.6 | 281.42 | 12.1 |

| 7 | Hexyl | 7 | Ethyl | 5.6 | 45.6 | 309.48 | 9.7 |

Statistical Validation and Interpretation of QSAR Models

The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its predictive power and robustness. basicmedicalkey.com A validated QSAR model can then be confidently used to predict the activity of new, unsynthesized analogs and to provide insights into the SAR of the chemical series. The validation process is typically divided into internal and external validation. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using the same dataset that was used for its development (the training set). The most common method for internal validation is cross-validation. drugdesign.org In leave-one-out (LOO) cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal consistency and predictive ability. uniroma1.it

External Validation: This is a more stringent test of a QSAR model's predictive performance. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and not used during model development. basicmedicalkey.comnih.gov The developed model is then used to predict the biological activities of the compounds in the test set. The predictive power of the model is evaluated by comparing the predicted and experimental activities of the test set compounds. Several statistical metrics are used for this purpose:

Coefficient of determination for the test set (R²_pred): This measures the correlation between the predicted and observed activities for the test set. A value greater than 0.6 is generally considered indicative of a good predictive model. uniroma1.it

Root Mean Square Error of Prediction (RMSEP): This measures the average deviation between the predicted and observed activities in the units of the biological activity.

Mean Absolute Error (MAE): This is another measure of the average prediction error.

The table below presents a hypothetical summary of the statistical validation of a QSAR model for a series of this compound analogs.

| Parameter | Value | Interpretation |

| R² (Training Set) | 0.85 | The model explains 85% of the variance in the training set data. |

| Q² (Cross-Validation) | 0.72 | The model has good internal predictive ability. |

| R²_pred (Test Set) | 0.78 | The model has good external predictive ability for new compounds. |

| RMSEP | 0.25 | The average prediction error is 0.25 log units. |

Y-Randomization: To ensure that the developed QSAR model is not a result of a chance correlation, a y-randomization test is often performed. In this test, the biological activity values (y-values) of the training set are randomly shuffled, and a new QSAR model is developed using the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher statistical quality (e.g., R² and Q²) than the models generated with randomized data, it confirms that the model is robust and not due to chance. uniroma1.it

Applicability Domain: A crucial aspect of QSAR modeling is defining its applicability domain (AD). The AD defines the chemical space of compounds for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may not be reliable. The AD can be defined based on the range of descriptor values of the training set or by more complex methods that consider the leverage of each compound. semanticscholar.org

By interpreting the validated QSAR model, researchers can gain valuable insights into the SAR of this compound analogs. The descriptors included in the final QSAR equation highlight the key molecular properties that influence biological activity. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information provides a rational basis for the design of new, more potent analogs.

Computational Chemistry and Molecular Modeling of N Hexyl N 5 Methylfuran 2 Yl Heptanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.orgresearchgate.net This technique is crucial for understanding the structural basis of ligand-target interactions and is often the first step in structure-based drug design. In the context of N-Hexyl-N-(5-methylfuran-2-YL)heptanamide, docking simulations can elucidate how this molecule might fit into the binding site of a specific protein, providing insights into its potential biological activity. The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring them based on their energetic favorability. ijper.org

The analysis of binding modes reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are dictated by its distinct chemical features: the furan (B31954) ring, the tertiary amide group, and the flexible hexyl and heptyl alkyl chains.

Hydrogen Bonding: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor. It can form crucial hydrogen bonds with donor residues (e.g., the backbone N-H of amino acids like Leucine or the side chains of Serine, Threonine, or Tyrosine) in a protein's active site.

Hydrophobic Interactions: The long hexyl and heptyl chains create significant hydrophobic character. These chains can favorably occupy hydrophobic pockets within the binding site, interacting with nonpolar amino acid residues such as Valine, Isoleucine, Leucine, and Phenylalanine.

π-Stacking and π-Cation Interactions: The aromatic 5-methylfuran ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. ijper.org The oxygen atom in the furan ring can also participate in other non-covalent interactions.

A hypothetical binding mode might see the amide group anchored by hydrogen bonds, while the furan ring and the alkyl chains orient themselves to maximize favorable hydrophobic and aromatic interactions within the receptor's binding cavity.

Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. ijper.org These scores help in ranking different compounds or different binding poses of the same compound.

Below is a hypothetical data table illustrating the predicted binding affinities of this compound and structurally related analogs against a putative protein target, such as a kinase or a protease, where amide and furan-containing molecules have shown activity.

| Compound Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | C₁₈H₃₁NO₂ | -9.2 | TYR 23, LEU 88, PHE 150 |

| N-Propyl-N-(5-methylfuran-2-YL)heptanamide | C₁₅H₂₅NO₂ | -8.5 | TYR 23, LEU 88 |

| N-Hexyl-N-(furan-2-YL)heptanamide | C₁₇H₂₉NO₂ | -8.8 | TYR 23, LEU 88, PHE 150 |

| N-Hexyl-N-(5-methylfuran-2-YL)pentanamide | C₁₆H₂₇NO₂ | -8.6 | TYR 23, PHE 150 |

This table contains interactive, hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.com These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. For this compound, these methods can characterize the electron distribution and orbital energies.

The amide bond in the molecule is of particular interest. Due to resonance, the C-N bond has significant double-bond character, which results in a planar amide group and a rotational barrier. youtube.com Quantum calculations can quantify this planarity and the energy required for rotation. Key parameters derived from these calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of negative potential, while the hydrogens on the alkyl chains would be regions of positive potential.

Partial Atomic Charges: These calculations assign a partial charge to each atom, which can be used to understand and parameterize intermolecular interactions in molecular mechanics force fields.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table contains interactive, hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation of this compound, either in solution or bound to a protein, can reveal its conformational flexibility and the stability of its interactions.

When applied to the ligand-protein complex obtained from docking, MD simulations can:

Assess Binding Stability: By monitoring the ligand's position and orientation within the binding site over time, MD can confirm whether the docked pose is stable. The Root Mean Square Deviation (RMSD) of the ligand is a common metric used to quantify this stability. nih.gov

Explore Conformational Changes: The simulation reveals the flexibility of the hexyl and heptyl chains and how they adapt to the protein's surface. It can also capture subtle changes in the protein structure upon ligand binding. acs.org

Refine Binding Energetics: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of binding free energy than docking scores alone.

| Simulation Metric | Time (ns) | Hypothetical Value | Interpretation |

| Ligand RMSD | 0-100 | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |

| Protein RMSD | 0-100 | 2.1 ± 0.4 Å | The overall protein structure is stable during the simulation. |

| Radius of Gyration (Rg) | 0-100 | 18.5 ± 0.2 Å | The protein maintains its compact fold. |

This table contains interactive, hypothetical data for illustrative purposes.

De Novo Drug Design Approaches Based on the Amide Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. researchgate.net The N-acyl furan-amine structure of this compound can serve as a "scaffold" for such design efforts. A scaffold is a core chemical structure to which various functional groups can be attached to create a library of new compounds.

Using the amide scaffold, a de novo design strategy could involve:

Fragment-Based Growth: Starting with the core scaffold docked into a target's active site, algorithms can computationally "grow" new functional groups from specific attachment points (e.g., the ends of the alkyl chains or the furan ring) to form new, favorable interactions.

Scaffold Hopping: This technique involves replacing the central furan-amide core with other chemical motifs (bioisosteres) that maintain a similar 3D arrangement of key interaction points but possess different physicochemical properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov For instance, the furan ring could be replaced by a thiophene (B33073) or a thiazole (B1198619) ring.

Combinatorial Library Generation: Based on the initial scaffold, a virtual library of thousands or millions of related compounds can be generated by systematically varying the substituents. For this molecule, the lengths of the N-alkyl and acyl chains could be altered, or different substituents could be placed on the furan ring. These virtual libraries can then be rapidly screened using high-throughput docking to identify the most promising candidates for synthesis. nih.gov

This approach leverages the structural information of the initial hit to explore a vast chemical space efficiently, accelerating the discovery of novel and optimized lead compounds.

Development of Research Probes and Advanced Analogs

Synthesis of Labeled Analogs for Advanced Mechanistic Investigations (e.g., Isotopic Labeling)

Isotopic labeling, the replacement of one or more atoms of a compound with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C or ¹⁴C), is a powerful technique for elucidating metabolic pathways and reaction mechanisms. These labeled compounds can be traced and detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous insights into the fate of a molecule within a biological system.

Currently, there are no published methods or studies describing the synthesis of isotopically labeled N-Hexyl-N-(5-methylfuran-2-YL)heptanamide. The development of such analogs would be a critical step in understanding its metabolic stability and identifying any potential biological targets.

Prodrug Strategies for Enhanced Research Delivery and Systemic Studies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. This strategy is often employed to improve a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For research purposes, prodrugs can be designed to enhance the delivery of a compound to specific cells or tissues, thereby facilitating more targeted systemic studies.

The scientific literature lacks any information on the design or synthesis of prodrugs of this compound. Research in this area would involve chemical modification of the parent compound to create derivatives that can be enzymatically or chemically cleaved to release the active molecule at the desired site of action.

Design and Synthesis of Covalent Modifiers and Affinity Probes

Covalent modifiers and affinity probes are invaluable tools for identifying and characterizing the biological targets of a compound. Covalent modifiers are designed to form a permanent bond with their target protein, enabling its isolation and identification. Affinity probes, which often incorporate a reporter tag (such as a fluorophore or biotin), allow for the visualization and tracking of a compound's interaction with its binding partners.

There is no available research on the design, synthesis, or application of covalent modifiers or affinity probes based on the this compound scaffold. The creation of such probes would be a significant advancement, paving the way for the definitive identification of its molecular targets and a deeper understanding of its mechanism of action.

Future Directions in N Hexyl N 5 Methylfuran 2 Yl Heptanamide Research

Exploration of Novel and Efficient Synthetic Pathways

The future of research into N-Hexyl-N-(5-methylfuran-2-YL)heptanamide will significantly benefit from the development of innovative and efficient synthetic strategies. Current synthetic approaches to similar tertiary amides often rely on traditional amidation reactions, which can sometimes be limited by harsh conditions or the need for expensive coupling reagents. researchgate.net Future efforts should focus on more sustainable and atom-economical methods.

Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating reaction times and improving yields for the synthesis of amides and esters containing furan (B31954) rings. researchgate.netresearchgate.net The application of microwave irradiation in the presence of effective coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) could offer a milder and more rapid route to this compound. researchgate.net Furthermore, exploring transition-metal-catalyzed cross-coupling reactions could provide novel avenues for the construction of the core furan-amide linkage. mdpi.com The development of one-pot or tandem reactions that combine several synthetic steps would also enhance efficiency and reduce waste. researchgate.net

A key area of exploration will be the development of catalytic methods that avoid the use of stoichiometric reagents. For example, recent advances in the reductive amination of furan-based compounds over heterogeneous catalysts present a promising alternative. mdpi.com These methods often utilize more environmentally benign conditions and allow for easier purification of the final product. The synthesis of a library of analogs for structure-activity relationship studies will necessitate robust and versatile synthetic protocols that can accommodate a wide range of starting materials.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Reagents/Conditions |

| Microwave-Assisted Amidation | Rapid reaction times, improved yields, milder conditions. researchgate.net | 2-furoic acid derivatives, N-hexylaniline, coupling reagents (e.g., EDC), microwave reactor. researchgate.net |

| Transition-Metal Catalysis | High efficiency, potential for novel bond formations. mdpi.com | Furan precursors, heptanoyl halides/anhydrides, palladium or copper catalysts. mdpi.com |

| Reductive Amination | Use of renewable starting materials, environmentally benign. mdpi.com | Furan aldehydes/ketones, hexylamine, reducing agents (e.g., H2), heterogeneous catalysts. mdpi.com |

| Flow Chemistry | Precise control over reaction parameters, scalability, improved safety. | Continuous flow reactors, immobilized reagents/catalysts. |

Advanced SAR and Multi-Targeting Approaches for Enhanced Specificity

A comprehensive understanding of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. The furan scaffold is a well-established pharmacophore found in a multitude of bioactive molecules, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.com Systematic modification of the N-hexyl and heptanoyl side chains, as well as the methyl group on the furan ring, will be crucial in delineating the structural requirements for a desired biological effect. For instance, studies on other furan-containing compounds have shown that the nature and position of substituents on the furan ring can significantly influence their biological profile. researchgate.netmdpi.com

Future SAR studies should employ computational modeling and molecular docking to predict the binding of this compound and its analogs to potential biological targets. This in silico approach can guide the rational design of more potent and selective compounds. nih.gov

Furthermore, the concept of multi-target drug discovery is gaining traction for the treatment of complex diseases. nih.gov Given the diverse biological activities associated with the furan moiety, it is plausible that this compound could interact with multiple biological targets. Future research should therefore explore the possibility of designing analogs with a polypharmacological profile, where the molecule is engineered to modulate several key pathways involved in a particular disease. This could involve the strategic combination of pharmacophoric elements from different known bioactive molecules into a single chemical entity. nih.gov

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future research must integrate systems biology and various "omics" technologies. frontiersin.orgnih.govfrontiersin.org Rather than focusing on a single molecular target, systems biology approaches aim to understand how a compound perturbs complex biological networks. acs.orgnih.govnih.gov

Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a global snapshot of the cellular response to treatment with the compound. nih.govresearchgate.net By analyzing the changes in gene, protein, and metabolite levels, researchers can identify the signaling pathways and cellular processes that are modulated by this compound. This can help to elucidate its mechanism of action and identify potential off-target effects. ibm.comnih.gov

For example, comparing the gene expression signature of cells treated with this compound to a database of signatures from compounds with known mechanisms of action can provide initial hypotheses about its biological function. ibm.com Network perturbation analysis can then be used to identify the key nodes in the cellular network that are most affected by the compound. nih.gov This integrated approach will be invaluable for understanding the compound's complete biological profile and for identifying potential biomarkers for its activity. frontiersin.org

Table 2: Omics Technologies for Elucidating the Biological Activity of this compound

| Omics Technology | Information Gained | Potential Applications |

| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression levels. nih.gov | Identifying modulated pathways, predicting mechanism of action. ibm.com |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications. researchgate.net | Identifying direct and indirect protein targets. |

| Metabolomics (e.g., NMR, LC-MS) | Changes in the levels of small molecule metabolites. nih.gov | Understanding metabolic reprogramming, identifying affected enzymatic pathways. |

| Genomics | Identification of genetic factors influencing compound sensitivity. frontiersin.org | Personalized medicine approaches, identifying resistance mechanisms. |

Development of High-Throughput Screening Assays for Chemical Biology Research

To fully explore the chemical and biological space around this compound, the development of robust and efficient high-throughput screening (HTS) assays is essential. nih.govnih.gov HTS allows for the rapid testing of large libraries of compounds, which will be critical for identifying analogs with improved potency, selectivity, and desirable physicochemical properties. thermofisher.compharmtech.com

The design of the HTS assay will depend on the initial biological activities identified for the parent compound. For example, if this compound is found to have antimicrobial properties, a cell-based assay measuring bacterial growth inhibition could be developed. If it shows anticancer activity, assays measuring cell viability or apoptosis in cancer cell lines would be appropriate. mdpi.comnih.gov

The miniaturization of assays into 96- or 384-well plate formats is a key aspect of HTS, as it reduces the consumption of reagents and allows for a higher throughput. nih.gov The use of fluorescent or luminescent reporters can provide sensitive and quantitative readouts. pharmtech.com Furthermore, the development of quantitative HTS (qHTS) can provide concentration-response curves for all compounds in a library, offering a more detailed understanding of their activity from the primary screen. researchgate.net

These HTS platforms will not only be valuable for optimizing the lead compound but also for screening diverse chemical libraries to identify novel scaffolds with similar biological activities. The hits from these screens can then be further investigated using the synthetic and systems biology approaches outlined above, creating a powerful discovery pipeline.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hexyl-N-(5-methylfuran-2-yl)heptanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between a heptanamide precursor and a 5-methylfuran derivative. For example, intermediates like 1,6-diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone can be synthesized using malononitrile and cyanoacetohydrazide in ethanol with catalytic piperidine . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC and recrystallization in ethanol can enhance purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the hexyl chain (δ 0.8–1.5 ppm) and furan ring (δ 6.0–6.5 ppm). The amide proton (N–H) appears as a broad singlet (~δ 5.5–6.5 ppm) .

- IR Spectroscopy : Confirm the amide C=O stretch (~1640–1680 cm⁻¹) and furan C–O–C vibrations (~1010–1050 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 210–215°C) with literature to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Assay Standardization : Ensure consistent cell lines (e.g., SK-MEL-5 for anticancer studies) and dosages.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, electronegativity) with bioactivity to identify outliers .

Q. What computational strategies (e.g., QSAR, molecular docking) are appropriate for predicting the pharmacological potential of this compound?

- Methodological Answer :

- QSAR : Use genetic function algorithms to select descriptors (e.g., topological polar surface area) and validate models via cross-validation (R² > 0.8) .

- Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., BRAF kinase for melanoma). Optimize ligand conformations using AMBER force fields .

Q. What experimental approaches are recommended for investigating the metabolic stability and in vitro pharmacokinetics of this compound?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.

- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transepithelial resistance .

Q. How should researchers design crystallization experiments to determine the three-dimensional structure of this compound using X-ray diffraction?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water) for slow evaporation.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for structure solution via direct methods and Fourier difference maps .

Q. What strategies can be employed to improve the selectivity of this compound synthesis while minimizing byproduct formation?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using Boc or Fmoc chemistry.

- Catalyst Optimization : Replace piperidine with chiral catalysts (e.g., L-proline) to enhance enantioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time and side products via controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.